
N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research focusing on similar quinazoline derivatives highlights their synthesis for potential antibacterial applications. A study by Bhoi et al. (2015) synthesized a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi, M. N., Borad, M. A., Parmar, H. B., & Patel, H., 2015). This suggests that compounds with a quinazoline backbone may hold significant promise as antibacterial agents.
Antimalarial and Anticancer Potential
Another study by Ramírez et al. (2020) synthesized 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, exploring their antimalarial and anticancer activities. The study found promising results, with one derivative highlighted as particularly effective, indicating the potential of such compounds in developing new therapeutic agents (Ramírez, H., Rodrigues, J., Mijares, M., de Sanctis, J. D., & Charris, J., 2020).
Antitumor Activity
Further research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems by Yurttaş et al. (2015) evaluated their potential antitumor activity. The study identified several compounds exhibiting considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of quinazoline derivatives in cancer treatment (Yurttaş, L., Tay, F., & Demirayak, Ş., 2015).
Synthesis and Characterization
On the synthesis and characterization front, Nguyen et al. (2022) reported on the successful synthesis of new derivatives incorporating 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties. Their work demonstrates the feasibility of creating diverse structures from anthranilic acid, potentially paving the way for the synthesis of compounds like N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide and exploring their applications (Nguyen, T. C., Pham, D.-D., Tran, T. M. H., & Bui, T. T., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 2-chlorobenzylamine with 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetic acid, followed by cyclization and subsequent acetylation.", "Starting Materials": [ "2-chlorobenzylamine", "2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetic acid", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in dichloromethane and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetic acid to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium bicarbonate to the reaction mixture and stir for 10 minutes. Extract the product with dichloromethane and wash with water.", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in diethyl ether and add acetic anhydride. Stir the mixture at room temperature for 2 hours.", "Step 6: Add sodium bicarbonate to the reaction mixture and stir for 10 minutes. Extract the product with diethyl ether and wash with water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using dichloromethane and diethyl ether as eluents to obtain the final product, N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide." ] } | |
Número CAS |
689266-96-4 |
Fórmula molecular |
C20H16ClN5OS2 |
Peso molecular |
441.95 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H16ClN5OS2/c21-15-7-3-1-5-12(15)10-22-17(27)9-13-11-29-20(23-13)26-18-14-6-2-4-8-16(14)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28) |
Clave InChI |
FFOWFJKIYQNNFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)
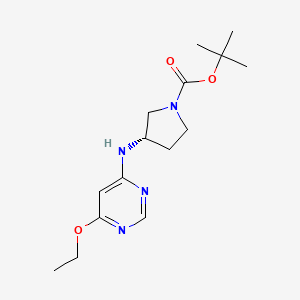
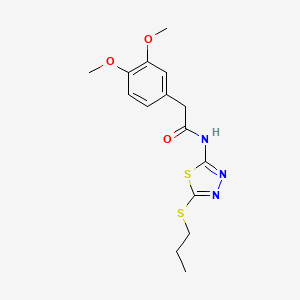
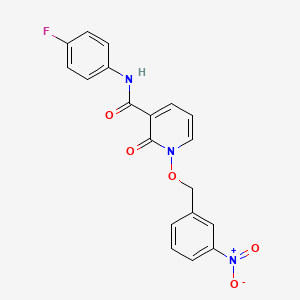

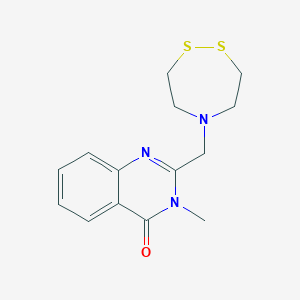
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid](/img/structure/B2552238.png)
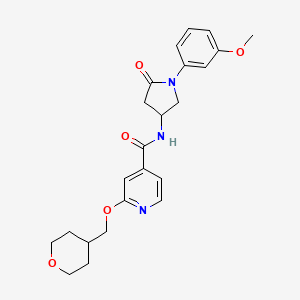
![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)
![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)
![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)